3-Iodo-1H-pyrazole is a heterocyclic compound featuring a five-membered ring that contains two adjacent nitrogen atoms and an iodine atom at the third carbon position. This compound is classified as a derivative of pyrazole, which is recognized for its broad applications in medicinal chemistry, agrochemistry, and material science. The molecular formula of 3-Iodo-1H-pyrazole is , with a molecular weight of approximately 193.98 g/mol .
The synthesis of 3-Iodo-1H-pyrazole typically involves iodination reactions of pyrazole derivatives. A common method includes the reaction of pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in organic solvents like acetonitrile or dichloromethane at room temperature.
Technical Details:
Industrial methods may utilize continuous flow reactors to optimize yield and ensure consistent product quality. Automation in reagent addition and temperature control enhances the efficiency and safety of the production process.
3-Iodo-1H-pyrazole can undergo several types of chemical reactions, including:
Technical Details:
Depending on the nucleophile used, common products include azido-pyrazoles or cyano-pyrazoles through substitution reactions, while coupling reactions yield biaryl or alkyne-substituted pyrazoles.
The mechanism of action for 3-Iodo-1H-pyrazole involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the iodine atom enhances binding affinity to these targets, which can modulate their activity. In medicinal applications, derivatives of this compound have been studied for their potential to inhibit kinase enzymes by binding to their active sites, thus blocking signaling pathways related to cell proliferation and inflammation .
Relevant analytical techniques such as mass spectrometry (MS) have provided insights into fragmentation patterns that are useful for identifying structural characteristics .
3-Iodo-1H-pyrazole has diverse applications across various scientific fields:
3-Iodo-1H-pyrazole (CAS 4522-35-4) serves as a versatile electrophile in palladium-catalyzed cross-coupling reactions due to the favorable kinetics of C–I bond activation. Its reactivity enables efficient carbon–carbon and carbon–heteroatom bond formations under mild conditions. In Suzuki–Miyaura couplings, arylboronic acids react with 3-iodo-1H-pyrazole using Pd(PPh₃)₄ (2–5 mol%) and Na₂CO₃ in dioxane/water (4:1) at 80°C, achieving yields of 70–95% for 3-arylpyrazoles . The reaction tolerates electron-donating (-OMe, -CH₃) and electron-withdrawing (-NO₂, -CN) substituents on the boronic acid, though sterically hindered substrates require elevated temperatures (100°C) .
Negishi cross-couplings with benzylzinc halides demonstrate enhanced efficiency for electron-poor benzyl groups. Optimized conditions employ Pd(dba)₂ (3 mol%) and SPhos ligand (6 mol%) in THF at 25°C, affording 4-benzyl-3-ethoxy-1H-pyrazoles in 82–90% yield [3] [7]. This method bypasses regioselectivity issues associated with classical pyrazole synthesis, as the iodine atom directs substitution exclusively at C4. For Sonogashira reactions, 3-iodo-1H-pyrazole couples with terminal alkynes using PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), and Et₃N as base, yielding 3-alkynylpyrazoles (75–88%) [1]. The iodine substituent’s superior leaving-group ability versus bromo analogs reduces catalyst loading by 30% and reaction time by 40% .
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-1H-pyrazole
Reaction Type | Conditions | Products | Yields | Key Advantages |
---|---|---|---|---|
Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C | 3-Aryl-1H-pyrazoles | 70–95% | Tolerance to diverse arylboronic acids |
Negishi | Pd(dba)₂/SPhos, THF, 25°C | 4-Benzyl-3-ethoxy-1H-pyrazoles | 82–90% | Ambient temperature; electron-poor substrates |
Sonogashira | PdCl₂(PPh₃)₂/CuI, Et₃N, 60°C | 3-Alkynyl-1H-pyrazoles | 75–88% | Lower catalyst load vs. bromo analogs |
Iodine at C3 of the pyrazole ring enables directing-group-free regioselectivity in electrophilic and metallation reactions. Deprotonation at C5 using n-BuLi (−78°C, THF) generates a stable lithium pyrazolide, which undergoes iodine exchange upon addition of I₂ to furnish 3,5-diiodo-1H-pyrazole in 86% yield [1]. This sequential metallation-iodination strategy is critical for synthesizing 3,5-diheteroaryl pyrazoles via iterative cross-coupling. For electrophilic substitutions, Ceric Ammonium Nitrate (CAN)-mediated iodination with I₂ in MeCN selectively affords 4-iodo-1-aryl-3-trifluoromethylpyrazoles (71–81% yield) [1]. The regioselectivity arises from CAN’s oxidative generation of iodonium ions, which attack the electron-rich C4 position, bypassing C5 iodination observed in classical electrophilic processes.
Metal-free methodologies leverage the iodine atom’s polarizability for heterocycle construction. Treatment of N-propargyl-N′-tosylhydrazines with I₂ and NaHCO₃ yields 5-substituted 4-iodo-1-tosylpyrazoles via iodocyclization [6]. The reaction proceeds through iodonium-induced cyclization followed by aromatization, demonstrating complementary regioselectivity to transition-metal approaches. Electronic modulation by substituents significantly impacts regioselectivity: Electron-withdrawing groups (e.g., -CF₃) at C3 deactivate C4 toward electrophiles, favoring C5 metallation. DFT calculations confirm a 15–20 kJ/mol lower activation barrier for C5 lithiation in 3-iodo-1H-pyrazole versus its 3-bromo analog due to enhanced charge polarization [4] [10].
Table 2: Regioselective Functionalization Strategies Using 3-Iodo-1H-pyrazole
Method | Conditions | Regioselectivity | Products | Yield |
---|---|---|---|---|
C5 Lithiation-Iodination | n-BuLi, I₂, THF, −78°C | C5 | 3,5-Diiodo-1H-pyrazole | 86% |
CAN-Mediated Iodination | CAN, I₂, MeCN, reflux | C4 | 4-Iodo-1-aryl-3-CF₃-pyrazoles | 71–81% |
Iodocyclization | I₂, NaHCO₃, CH₂Cl₂, 25°C | C4/C5 fusion | 4-Iodo-1-tosylpyrazoles | 65–78% |
3-Iodo-1H-pyrazole exhibits superior reactivity in cross-coupling versus chloro and bromo analogs, attributed to its lower C–I bond dissociation energy (≈240 kJ/mol vs. ≈280 kJ/mol for C–Br). In Suzuki reactions with phenylboronic acid, 3-iodo-1H-pyrazole achieves 92% conversion in 2 h at 80°C, while 3-bromo- and 3-chloro-1H-pyrazole require 8 h and 24 h, respectively, for >85% yield under identical conditions . This kinetic advantage enables rapid diversification of pyrazole scaffolds, as evidenced by 2.5-fold higher throughput in library synthesis for agrochemical precursors [2].
Regioselectivity contrasts emerge in ortho-directed metallation. While n-BuLi lithiates 3-bromo-1H-pyrazole at C5 with 60% selectivity due to competing Br–Li exchange, 3-iodo-1H-pyrazole undergoes exclusive C5 lithiation (98% selectivity) [1] [10]. The iodine atom’s larger atomic radius minimizes Brønsted acid-base interactions with organolithiums, diminishing protodehalogenation pathways. Structural analyses via X-ray crystallography reveal that halogen bonding influences reactivity differences: 4-Iodo-1H-pyrazole forms catemeric chains via N–H⋯N and C–I⋯N interactions (I⋯N distance: 3.45 Å), whereas 4-bromo-1H-pyrazole adopts trimeric motifs [5]. This solid-state organization affects dissolution kinetics, with the iodo derivative exhibiting 3× faster solvation in polar aprotic solvents.
Table 3: Comparative Reactivity of Halogenated Pyrazoles in Cross-Coupling
Halogen | Relative Rate in Suzuki Coupling | C5 Lithiation Selectivity | Solid-State Motif | Bond Dissociation Energy (kJ/mol) |
---|---|---|---|---|
Iodo | 1.0 (reference) | 98% | Catemer | 240 |
Bromo | 0.3 | 60% | Trimer | 280 |
Chloro | 0.1 | <5% | Trimer | 330 |
Computational studies rationalize these trends: Natural Bond Orbital (NBO) analysis indicates higher electron density at C5 in 3-iodo-1H-pyrazole (+0.12 e vs. +0.09 e in bromo analog) due to hyperconjugative interactions between iodine’s σ* orbital and the pyrazole π-system [4] [5]. This electronic bias facilitates both electrophilic and nucleophilic attacks at C5, positioning 3-iodo-1H-pyrazole as a linchpin for synthesizing complex heterocyclic architectures in medicinal chemistry and materials science.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: